Ethyl 4-(trimethylsilyloxy)-2-butynoate molecular weight and formula
Ethyl 4-(trimethylsilyloxy)-2-butynoate molecular weight and formula
The following technical guide details the physicochemical profile, synthesis, and application logic of Ethyl 4-(trimethylsilyloxy)-2-butynoate .
Advanced Characterization & Synthetic Utility in Drug Discovery
Executive Summary
Ethyl 4-(trimethylsilyloxy)-2-butynoate (CAS: 122850-62-8) serves as a specialized electrophilic building block in organic synthesis.[1][2][3][4] Structurally, it is a
This molecule acts as a "chameleon" intermediate: the electron-deficient alkyne core functions as a potent Michael acceptor and dienophile, while the silyl ether provides orthogonal protection, stable to basic conditions but labile to fluoride or acid. It is widely utilized in the construction of polysubstituted furans, pyrroles, and complex heterocycles relevant to pharmaceutical scaffolds.
Physicochemical Profile
The following data aggregates calculated and experimental values for the specific isomer Ethyl 4-(trimethylsilyloxy)-2-butynoate .
| Property | Value | Notes |
| IUPAC Name | Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate | |
| CAS Number | 122850-62-8 | Distinct from the C-silyl isomer (CAS 66697-09-4) |
| Molecular Formula | C | |
| Molecular Weight | 200.31 g/mol | |
| Exact Mass | 200.0869 Da | Useful for HRMS validation |
| Density | Predicted/Analogous | |
| Boiling Point | ~85–90 °C (at 0.5 mmHg) | Estimated based on parent alcohol volatility |
| Solubility | DCM, THF, Et | Hydrolyzes in aqueous media |
| Appearance | Colorless to pale yellow oil |
Structural Verification[3][5]
-
Core Skeleton: 2-Butynoic acid ethyl ester (conjugated system).[3]
-
Substituent: Trimethylsilyloxy group (
) at the 4-position (propargylic). -
Key Spectroscopic Features:
-
IR: Strong ester carbonyl stretch (~1715 cm
), Alkyne stretch (~2240 cm , weak/internal). -
H NMR: Singlet at
0.1-0.2 ppm (TMS), Triplet/Quartet for Ethyl, Singlet (~4.4 ppm) for propargylic .
-
Synthetic Pathways & Experimental Protocols
The synthesis of Ethyl 4-(trimethylsilyloxy)-2-butynoate is typically a two-stage process starting from commercially available propargyl alcohol.
Pathway Logic
-
Dianion Formation & Carboxylation: Propargyl alcohol is converted to the dianion and trapped with ethyl chloroformate to form the core ester.
-
Silyl Protection: The resulting primary alcohol is protected with TMSCl to prevent interference during subsequent nucleophilic attacks on the alkyne.
Figure 1: Step-wise synthesis from propargyl alcohol precursors.
Detailed Protocol: Silylation of Ethyl 4-hydroxy-2-butynoate
Objective: Selective O-silylation of the primary alcohol.
Reagents:
-
Ethyl 4-hydroxy-2-butynoate (1.0 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)[5]
-
Imidazole (1.5 equiv) or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)[5]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add Ethyl 4-hydroxy-2-butynoate dissolved in anhydrous DCM (0.2 M concentration). -
Base Addition: Cool the solution to 0°C in an ice bath. Add Imidazole in one portion. The mixture may become slightly cloudy.
-
Silylation: Add TMSCl dropwise via syringe over 10 minutes. Maintain temperature at 0°C.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours. Monitor via TLC (stain with KMnO
; product is less polar than starting material). -
Workup:
-
Quench with saturated aqueous NaHCO
.[5] -
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 95:5). The TMS group is sensitive; avoid acidic silica or prolonged exposure.
Reactivity & Applications in Drug Development
This molecule is a masked electrophile . The TMS group prevents the hydroxyl from acting as a proton source or nucleophile, forcing reactivity exclusively to the electron-deficient alkyne.
Key Reaction Classes
-
[4+2] Cycloadditions (Diels-Alder):
-
Acts as a reactive dienophile.
-
Application: Synthesis of polysubstituted benzene derivatives or bicyclic systems.
-
-
[3+2] Cycloadditions:
-
Reacts with azides or nitrile oxides.
-
Application: Formation of 1,2,3-triazoles (Click chemistry) or isoxazoles, common pharmacophores in kinase inhibitors.
-
-
Conjugate Addition (Michael Reaction):
-
Soft nucleophiles (thiols, cuprates) attack the
-position (C3). -
Mechanism: The ester withdraws electron density, activating the triple bond.
-
Figure 2: Divergent reactivity profile demonstrating utility in heterocyclic synthesis.
Handling & Stability (Self-Validating Safety)
-
Moisture Sensitivity: The Si-O bond is susceptible to hydrolysis.
-
Validation: If the NMR shows a broad singlet at ~4.0 ppm (free OH) and loss of the TMS peak (0.1 ppm), the compound has degraded.
-
-
Storage: Store at -20°C under Argon.
-
Toxicity: Treat as a potential alkylating agent due to the Michael acceptor moiety. Use gloves and work in a fume hood.[6]
References
-
Alfa Chemistry. (2025). Ethyl 4-(trimethylsilyloxy)-2-butynoate CAS 122850-62-8 Data Sheet. Retrieved from
-
Organic Syntheses. (1980). Preparation of Methyl 4-hydroxy-2-butynoate (Analogous Protocol). Org. Synth. 1980, 59, 10. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44630343 (Isomer Reference). Retrieved from [7]
-
TCI Chemicals. (2025). Silyl Ether Protection Protocols. Retrieved from
Sources
- 1. guidechem.com [guidechem.com]
- 2. 122850-62-8 ethyl 4-(trimethylsilyloxy)-2-butynoate Manufacturers, Suppliers, Exporters, Importers, Trade Leads - APIChina [apichina.com]
- 3. guidechem.com [guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate | C9H16O3Si | CID 44630343 - PubChem [pubchem.ncbi.nlm.nih.gov]
